molecular formula C17H21NO4S B4159853 2-{[4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID

2-{[4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID

Cat. No.: B4159853
M. Wt: 335.4 g/mol
InChI Key: XYXUDSVZZOUTLB-UHFFFAOYSA-N
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Description

2-{[4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound with a unique structure that includes a benzoyl group, a methionine residue, and a hydroxy-methyl-butynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting with the preparation of the benzoyl and methionine components. The hydroxy-methyl-butynyl group is introduced through a series of reactions, including alkylation and hydroxylation. Common reagents used in these reactions include alkyl halides, bases, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while nucleophilic substitution of the benzoyl group can yield various substituted derivatives .

Scientific Research Applications

2-{[4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy-methyl-butynyl group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-{[4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methionine residue, in particular, plays a crucial role in its interactions with biological targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[[4-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-17(2,22)10-8-12-4-6-13(7-5-12)15(19)18-14(16(20)21)9-11-23-3/h4-7,14,22H,9,11H2,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXUDSVZZOUTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C(=O)NC(CCSC)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID
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2-{[4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID
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2-{[4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID
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2-{[4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID
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2-{[4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID
Reactant of Route 6
2-{[4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID

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